

# N-(Azido-PEG2)-N-Biotin-PEG3-acid molecular properties

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Compound of Interest		
Compound Name:	N-(Azido-PEG2)-N-Biotin-PEG3- acid	
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## Technical Guide: N-(Azido-PEG2)-N-Biotin-PEG3acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core molecular properties, experimental protocols, and a typical workflow for the utilization of **N-(Azido-PEG2)-N-Biotin-PEG3-acid**, a heterobifunctional linker essential for bioconjugation and drug development applications.

### **Core Molecular Properties**

**N-(Azido-PEG2)-N-Biotin-PEG3-acid** is a versatile molecule that incorporates three key functional components: a terminal azide group, a biotin moiety, and a carboxylic acid. These are connected by polyethylene glycol (PEG) spacers, which enhance solubility and reduce steric hindrance. The azide group facilitates covalent linkage to alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry.[1][2] The carboxylic acid can be activated to react with primary amines, and the biotin serves as a high-affinity tag for purification or detection using streptavidin or avidin.

Table 1: Molecular Properties of N-(Azido-PEG2)-N-Biotin-PEG3-acid



Property	Value	Reference(s)
Molecular Formula	C25H44N6O9S	[3]
Molecular Weight	604.7 g/mol	[3]
CAS Number	2112731-59-4	[3]
Purity	>96%	[3]
Solubility	Water, DMSO, DCM, DMF	[4]
Storage Conditions	-20°C, desiccated	[4]

## **Experimental Protocols**

The utility of **N-(Azido-PEG2)-N-Biotin-PEG3-acid** lies in its ability to participate in sequential or orthogonal conjugation reactions. Below are detailed representative protocols for the activation of the carboxylic acid and the subsequent click chemistry reaction of the azide group.

## **Protocol 1: Amine Conjugation via EDC/NHS Chemistry**

This protocol details the conjugation of the carboxylic acid moiety of the linker to a primary amine-containing molecule, such as a protein or peptide.

### Materials:

- N-(Azido-PEG2)-N-Biotin-PEG3-acid
- Protein or other amine-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine



Desalting column

#### Procedure:

- Reagent Preparation: Equilibrate N-(Azido-PEG2)-N-Biotin-PEG3-acid, EDC, and NHS to room temperature. Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF.
- Activation of Carboxylic Acid:
  - Dissolve N-(Azido-PEG2)-N-Biotin-PEG3-acid in Activation Buffer.
  - Add a 5-10 fold molar excess of EDC and NHS to the linker solution.
  - Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[5]
     [6]
- Conjugation to Amine-Containing Molecule:
  - Immediately add the activated linker solution to the protein solution in Coupling Buffer. A
     10-20 fold molar excess of the linker to the protein is a common starting point.
  - React for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7][8]
- Quenching: Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.
- Purification: Remove excess linker and byproducts by passing the reaction mixture through a
  desalting column equilibrated with an appropriate buffer (e.g., PBS).

## Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized molecule from Protocol 1 and an alkyne-containing molecule.

Materials:



- Azide-functionalized molecule
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Reaction Buffer: PBS or other suitable buffer, pH 7-8

### Procedure:

- Reagent Preparation: Prepare stock solutions of the azide-functionalized molecule, alkynecontaining molecule, CuSO<sub>4</sub>, sodium ascorbate, and THPTA in a suitable solvent (e.g., water or DMSO).
- Reaction Setup:
  - In a reaction tube, combine the azide-functionalized molecule and a 1.5-5 fold molar excess of the alkyne-containing molecule in the Reaction Buffer.
  - Add THPTA to a final concentration of 1-5 mM.
  - Add CuSO<sub>4</sub> to a final concentration of 0.1-1 mM.
  - Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.[9][10]
- Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
- Purification: The resulting biotinylated conjugate can be purified using various chromatographic techniques. For biotin-tagged molecules, affinity purification is highly effective (see Protocol 3).



## Protocol 3: Affinity Purification of Biotinylated Molecules

This protocol outlines the purification of the biotinylated conjugate using streptavidinfunctionalized resin.

### Materials:

- Biotinylated conjugate from Protocol 2
- Streptavidin agarose or magnetic beads
- Binding/Wash Buffer: PBS, pH 7.4
- Elution Buffer: High concentration of free biotin (e.g., 2-8 mM) in PBS or denaturing conditions (e.g., 0.1 M glycine, pH 2.8). Note: Due to the strong biotin-streptavidin interaction, elution can be challenging under non-denaturing conditions.[11]

### Procedure:

- Resin Equilibration: Wash the streptavidin resin with Binding/Wash Buffer according to the manufacturer's instructions.
- Binding:
  - Add the reaction mixture containing the biotinylated conjugate to the equilibrated resin.
  - Incubate for 30-60 minutes at room temperature with gentle mixing to allow the biotinylated molecule to bind to the streptavidin.
- · Washing:
  - Pellet the resin by centrifugation or using a magnetic stand.
  - Remove the supernatant and wash the resin 3-5 times with Binding/Wash Buffer to remove non-biotinylated molecules and reaction components.
- Elution:

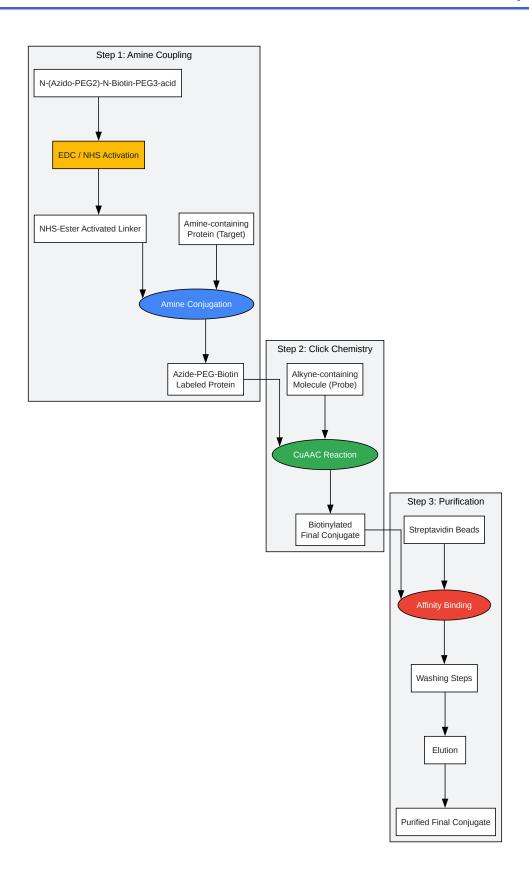


- Add the Elution Buffer to the resin and incubate for 5-15 minutes at room temperature.
- Pellet the resin and collect the supernatant containing the purified biotinylated molecule.
   Repeat the elution step if necessary.
- Buffer Exchange: If a harsh elution buffer was used, perform a buffer exchange into a suitable storage buffer using a desalting column.

## **Experimental Workflow Visualization**

The following diagram illustrates a typical experimental workflow for the two-step conjugation and subsequent purification of a target protein using **N-(Azido-PEG2)-N-Biotin-PEG3-acid**.





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Caption: Workflow for two-step protein conjugation and purification.



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